![molecular formula C15H10Cl3NO5 B14376084 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride CAS No. 88230-51-7](/img/structure/B14376084.png)
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride is a chemical compound with the molecular formula C15H10Cl3NO5 and a molecular weight of 390.603 g/mol . This compound is characterized by its complex structure, which includes multiple chloro and nitro groups attached to a phenoxy backbone. It is primarily used in various chemical synthesis processes and has applications in different scientific fields.
Méthodes De Préparation
The synthesis of 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(4-chloro-2-nitrophenoxy)phenol with propanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino groups, while the phenoxy groups can be oxidized under specific conditions.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding acids and alcohols.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride include other chlorinated and nitro-substituted phenoxy compounds. These compounds share similar chemical properties and reactivity but may differ in their specific applications and effectiveness. For example:
2-Chloro-5-nitrobenzenesulfonyl chloride: Used in similar substitution reactions but has different industrial applications.
2-Chloro-5-nitrophenol: Another related compound with applications in organic synthesis and chemical research.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various scientific fields.
Propriétés
Numéro CAS |
88230-51-7 |
|---|---|
Formule moléculaire |
C15H10Cl3NO5 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
2-[2-chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride |
InChI |
InChI=1S/C15H10Cl3NO5/c1-8(15(18)20)23-14-7-10(3-4-11(14)17)24-13-5-2-9(16)6-12(13)19(21)22/h2-8H,1H3 |
Clé InChI |
MATIRZFVMTVEAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)Cl)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
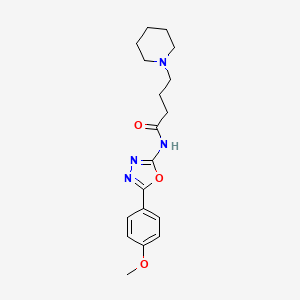
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
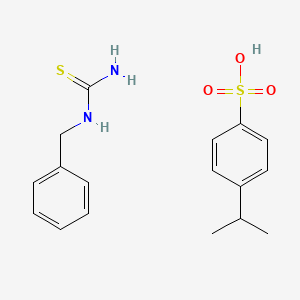
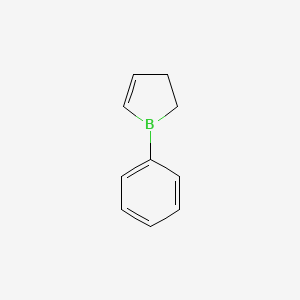
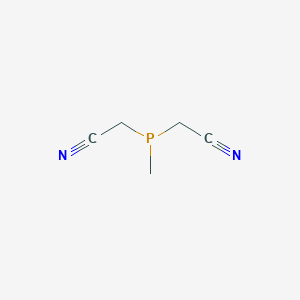

![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)
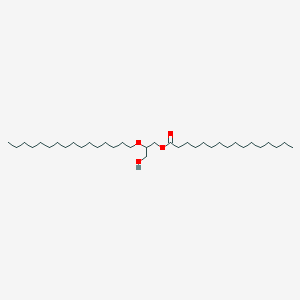

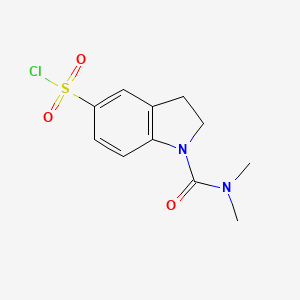
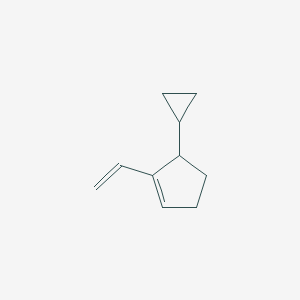
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
